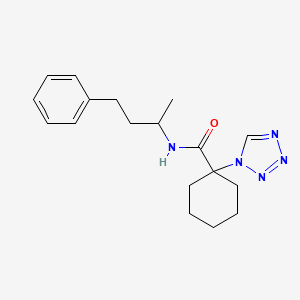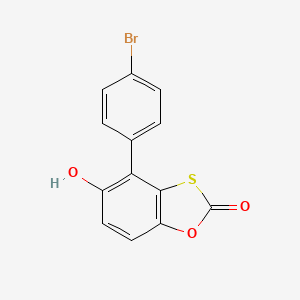
N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-3-phenylpropyl)-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide, often referred to as “Compound X” for brevity, is a synthetic organic compound. Its chemical formula is C20H27N7O, and its molecular weight is approximately 397.48 g/mol. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 1-(1H-1,2,3,4-tetraazol-1-yl)cyclohexanecarboxylic acid with N-(1-methyl-3-phenylpropyl)amine. The reaction typically occurs under mild conditions, and the resulting amide is isolated through crystallization or chromatography.
Industrial Production: In industrial settings, Compound X is synthesized on a larger scale using continuous-flow processes. These methods enhance efficiency and yield, making it feasible for commercial production.
Chemical Reactions Analysis
Reactivity: Compound X exhibits interesting reactivity due to its tetrazole ring and amide functionality. Key reactions include:
Oxidation: It can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the amide group yields the corresponding amine.
Substitution: Nucleophilic substitution reactions occur at the tetrazole nitrogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid, while reduction produces the amine derivative.
Scientific Research Applications
Compound X finds applications across multiple fields:
Medicine: It exhibits potential as an antihypertensive agent due to its vasodilatory effects.
Chemistry: Researchers use it as a building block for designing novel ligands and coordination complexes.
Biology: Its tetrazole moiety interacts with metal ions, making it relevant in bioinorganic chemistry.
Industry: It serves as a precursor for pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects depends on its specific application. In antihypertensive therapy, it likely modulates vascular tone through interactions with receptors or ion channels.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of a tetrazole ring, amide functionality, and phenylpropyl side chain. Similar compounds include other tetrazole derivatives like losartan (an angiotensin II receptor antagonist) and celecoxib (a COX-2 inhibitor).
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C18H25N5O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O/c1-15(10-11-16-8-4-2-5-9-16)20-17(24)18(12-6-3-7-13-18)23-14-19-21-22-23/h2,4-5,8-9,14-15H,3,6-7,10-13H2,1H3,(H,20,24) |
InChI Key |
XIKDTDPFWXQDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(benzyl)amino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11127920.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11127933.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11127940.png)

![(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B11127950.png)
![1-(3-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127961.png)
![2-(dipropylamino)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127974.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(morpholin-4-yl)phenyl]propanamide](/img/structure/B11127978.png)
![5-(4-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11127983.png)

![N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127989.png)
![1-(3,4-Dichlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127995.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone](/img/structure/B11128001.png)
![N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11128005.png)
